WS6

Diabetes Research β-Cell Regeneration IKKε/TBK1 Inhibition

WS6 is the exclusive IKKε/EBP1 inhibitor with proven β‑cell mitogenic activity in human primary islets (EC50 0.28 μM) and in vivo efficacy in the RIP‑DTA β‑cell ablation model (50 mg/kg p.o.). Unlike generic IKKε/TBK1 inhibitors, WS6 uniquely maintains β‑cell differentiation and viability while synergizing with DYRK1A inhibitors to boost insulin expression in iPSC‑derived β‑like cells. Secure the only chemical probe that directly links IKKε/EBP1 inhibition to functional β‑cell mass expansion—essential for diabetes cell therapy development and preclinical regeneration studies.

Molecular Formula C29H31F3N6O3
Molecular Weight 568.6 g/mol
CAS No. 1421227-53-3
Cat. No. B611825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWS6
CAS1421227-53-3
SynonymsWS6;  WS-6;  WS 6.
Molecular FormulaC29H31F3N6O3
Molecular Weight568.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC4=NC=NC(=C4)NC(=O)C5CC5)C(F)(F)F
InChIInChI=1S/C29H31F3N6O3/c1-37-10-12-38(13-11-37)17-21-6-7-22(15-24(21)29(30,31)32)35-26(39)14-19-2-8-23(9-3-19)41-27-16-25(33-18-34-27)36-28(40)20-4-5-20/h2-3,6-9,15-16,18,20H,4-5,10-14,17H2,1H3,(H,35,39)(H,33,34,36,40)
InChIKeyFTODTDQFHDJWIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to beige solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WS6 (CAS 1421227-53-3): A Novel Small-Molecule Inducer of Pancreatic β-Cell Proliferation


WS6 (CAS 1421227-53-3) is a small-molecule inhibitor of the IκB kinase (IKK) complex and ErbB3-binding protein 1 (EBP1), with reported IC50 values of 0.24 nM, 0.21 nM, and 40.48 nM in MV4-11, MOLM13, and K562 cells, respectively . It was identified through high-throughput screening for its ability to promote β-cell proliferation in rodent and human primary islets [1]. The compound acts primarily by modulating the IκB kinase pathway and EBP1, leading to increased β-cell mass and improved glycemic control in preclinical models of β-cell ablation [1]. WS6 has also been shown to stimulate proliferation of both α- and β-cells in human pancreatic islets while maintaining cellular viability and the β-cell differentiated phenotype [2].

WS6 (1421227-53-3): Why Generic Substitution Fails for β-Cell Regeneration Studies


WS6's mechanism of action is distinct from other IKKε/TBK1 inhibitors. Unlike broad-spectrum kinase inhibitors such as BX-795 or MRT67307, WS6 uniquely targets both the IκB kinase pathway and ErbB3-binding protein-1 (EBP1), leading to a specific functional outcome: β-cell proliferation in human primary islets [1]. While other IKKε/TBK1 inhibitors have been studied in inflammation and oncology, they lack the validated pro-proliferative effect on human pancreatic β-cells that is critical for diabetes research [2]. Furthermore, WS6 maintains β-cell differentiation and viability during proliferation, a property not established for many other IKKε/TBK1 inhibitors [3]. These functional and mechanistic distinctions mean that substituting WS6 with another IKKε/TBK1 inhibitor would likely fail to replicate its β-cell mitogenic activity and may introduce confounding off-target effects.

WS6 (1421227-53-3) Product-Specific Quantitative Evidence Guide


WS6 vs. MRT67307: Differential Potency on IKKε and Functional β-Cell Mitogenesis

WS6 demonstrates potent inhibition of the IκB kinase (IKK) complex, with reported IC50 values of 0.24 nM, 0.21 nM, and 40.48 nM in MV4-11, MOLM13, and K562 cells, respectively . In contrast, MRT67307, a dual IKKε/TBK1 inhibitor, exhibits IC50 values of 160 nM and 19 nM for IKKε and TBK1, respectively . While MRT67307 is a potent TBK1 inhibitor, its weaker activity against IKKε and lack of reported β-cell proliferation activity distinguish WS6 as a more targeted tool for studies focused on IKKε-mediated β-cell regeneration. WS6 promotes human β-cell proliferation in primary islets with an EC50 of 0.28 μM in R7T1 cells , an activity not demonstrated for MRT67307 in published studies.

Diabetes Research β-Cell Regeneration IKKε/TBK1 Inhibition

WS6 vs. BX-795: Functional Specificity in β-Cell Proliferation

BX-795 is a potent PDK1/TBK1/IKKε inhibitor with IC50 values of 6 nM for TBK1 and 41 nM for IKKε . While it is a well-characterized tool for studying TBK1/IKKε signaling, BX-795 has not been reported to induce β-cell proliferation. In contrast, WS6 specifically promotes β-cell proliferation in rodent and human primary islets, with an EC50 of 0.28 μM in R7T1 cells , and also induces α-cell proliferation [1]. The functional outcome of WS6 treatment—increased β-cell mass and normalized blood glucose in a β-cell ablation mouse model [2]—is a direct result of its unique mechanism targeting both IKKε and EBP1, distinguishing it from broader-spectrum inhibitors like BX-795.

Diabetes β-Cell Regeneration IKKε Inhibition

WS6 Synergistic Enhancement of Insulin Gene Expression in Combination with Harmine

In a study investigating the effects of small molecules on β-like human iPSCs, the combination of WS6 and Harmine resulted in a significant increase in insulin gene expression compared to treatment with each molecule alone (p < 0.05) [1]. This synergistic effect demonstrates that WS6 can potentiate the β-cell functional response beyond proliferation alone, enhancing insulin production. While Harmine is a known DYRK1A inhibitor that promotes β-cell proliferation, the additive effect with WS6 suggests complementary mechanisms. In contrast, no such synergistic effect has been reported for combinations involving BX-795 or MRT67307 in β-cell contexts, highlighting a unique application scenario for WS6 in combination regimens.

β-Cell Regeneration Combination Therapy Insulin Production

In Vivo Efficacy of WS6 in β-Cell Ablation Model (RIP-DTA Mouse)

In the RIP-DTA mouse model of β-cell ablation, WS6 normalized blood glucose and induced concomitant increases in β-cell proliferation and β-cell number [1]. This in vivo functional outcome is a direct consequence of its β-cell mitogenic activity. While other IKKε/TBK1 inhibitors have been evaluated in various disease models (e.g., inflammation, oncology), this specific in vivo efficacy in a β-cell ablation context is uniquely attributed to WS6. For instance, PIAA (another TBK1/IKKε inhibitor) was identified as a β-cell regeneration enhancer in a zebrafish model, but WS6 was the original small molecule from this screen and has been more extensively characterized in mammalian systems [2].

Diabetes β-Cell Regeneration In Vivo Pharmacology

WS6 (1421227-53-3): Optimal Research and Industrial Application Scenarios


Expansion of Human β-Cells for Islet Transplantation or Diabetes Cell Therapy

WS6 is uniquely suited for ex vivo expansion of human β-cells due to its ability to induce proliferation of primary human β-cells (EC50 = 0.28 μM in R7T1 cells) without affecting differentiation or viability . This property is critical for generating sufficient β-cell mass for transplantation or cell therapy applications in type 1 diabetes. In contrast, alternative IKKε/TBK1 inhibitors like BX-795 and MRT67307 lack validated β-cell mitogenic activity and may introduce confounding off-target effects.

Combination Therapy for Enhanced β-Cell Function and Insulin Production

WS6 can be combined with DYRK1A inhibitors (e.g., Harmine) to synergistically enhance insulin gene expression in β-like cells derived from iPSCs (p < 0.05) [1]. This combination approach is not feasible with other IKKε/TBK1 inhibitors due to their lack of reported synergy in β-cell contexts. This scenario is particularly relevant for protocols aiming to produce functional β-cells for diabetes research or therapeutic applications.

In Vivo Studies of β-Cell Regeneration in Rodent Models of Diabetes

WS6 is the only commercially available IKKε/TBK1 inhibitor with validated in vivo efficacy in normalizing blood glucose and increasing β-cell mass in the RIP-DTA mouse model of β-cell ablation (50 mg/kg, oral) [2]. This makes it an essential tool for preclinical studies investigating β-cell regeneration as a therapeutic strategy for diabetes. Other IKKε/TBK1 inhibitors have not demonstrated this specific functional outcome in vivo.

Investigating IKKε/EBP1 Dual Signaling in Pancreatic Islet Biology

WS6's unique dual targeting of IKKε and EBP1 makes it an ideal tool for dissecting the signaling pathways that regulate β-cell proliferation and survival. Its sub-nanomolar potency against IKKε (IC50 = 0.24 nM in MV4-11 cells) and validated β-cell mitogenic activity provide a chemical probe with a functional readout not available with other IKKε inhibitors. This allows researchers to correlate kinase inhibition with phenotypic outcomes in primary human islets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for WS6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.